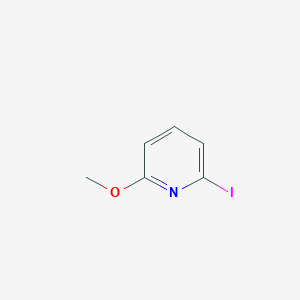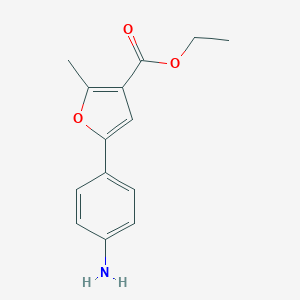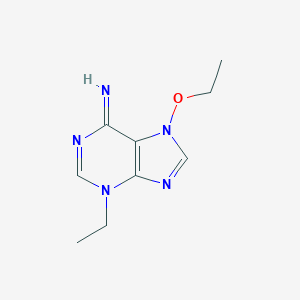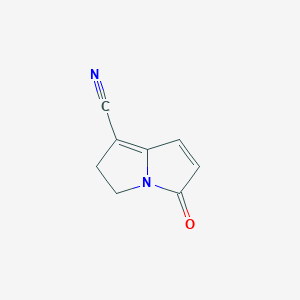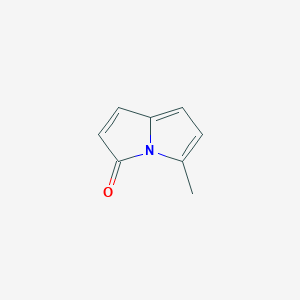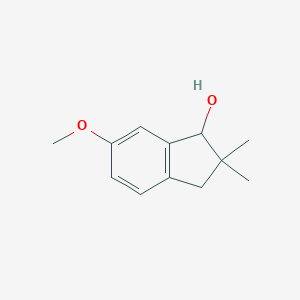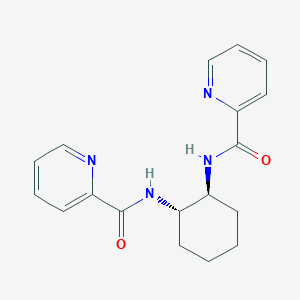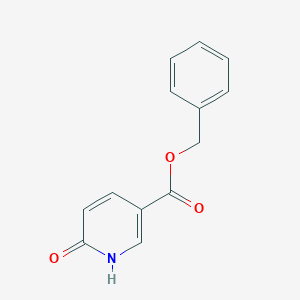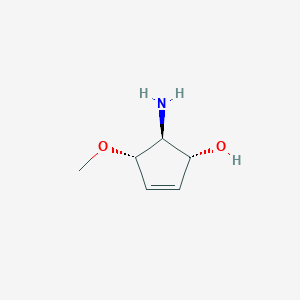
N-methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine
Vue d'ensemble
Description
Pyrazole-based compounds, including derivatives like those synthesized in the studies, are of interest due to their diverse chemical properties and potential applications in materials science, pharmacology, and catalysis. Such compounds often exhibit unique chemical reactivity, coordination to metals, and biological activities.
Synthesis Analysis
The synthesis of pyrazole-based compounds often involves condensation reactions, cycloaddition, or coordination with metals. For instance, the ambient-temperature synthesis of a novel pyrazole derivative was achieved through a condensation reaction between a pyrazole amine and a pyridinecarboxaldehyde, using magnesium sulfate as a drying agent, yielding an 81% yield (Becerra et al., 2021).
Molecular Structure Analysis
Molecular structures of these compounds are characterized by techniques such as NMR, IR, and X-ray crystallography. The structure often includes a pyrazole ring substituted with various functional groups, influencing the compound's reactivity and interaction capabilities. For example, cobalt(II) complexes with pyrazole-based ligands show different coordination geometries depending on the substituents, affecting their catalytic and polymerization activities (Choi et al., 2015).
Chemical Reactions and Properties
Pyrazole derivatives can participate in various chemical reactions, including coordination with metals, cycloaddition, and nucleophilic substitution. These reactions are utilized to synthesize complexes with potential applications in catalysis and material science. For example, certain cobalt(II) complexes have shown high activity for methyl methacrylate polymerization (Choi et al., 2015).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are influenced by the molecular structure and substituents on the pyrazole ring. These properties are crucial for determining the compound's suitability for specific applications.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are determined by the functional groups attached to the pyrazole core. For instance, the introduction of metal ions into pyrazole compounds can significantly alter their catalytic properties and reactivity.
For more details and a comprehensive understanding of pyrazole-based compounds, including their synthesis, molecular structure, and properties, the following references provide valuable insights:
- (Becerra et al., 2021)
- (Choi et al., 2015)
Applications De Recherche Scientifique
For example, 5-Amino-pyrazoles, which are similar to the compound you mentioned, have been used as potent reagents in organic and medicinal synthesis . They have been used for the construction of diverse heterocyclic or fused heterocyclic scaffolds . These compounds have been synthesized via a variety of approaches including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions . They have found diverse applications especially in the field of pharmaceutics and medicinal chemistry .
-
5-Amino-pyrazoles : These compounds are used as potent reagents in organic and medicinal synthesis. They are used for the construction of diverse heterocyclic or fused heterocyclic scaffolds. The compounds are synthesized via a variety of approaches including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions. They have found diverse applications especially in the field of pharmaceutics and medicinal chemistry .
-
1, 3-diazole derivatives : These compounds show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
-
Antileishmanial and antimalarial compounds : A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a compound, which has desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy (− 9.8 kcal/mol) .
Orientations Futures
The future directions for the study of “N-methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine” and similar compounds could involve further exploration of their pharmacological effects and potential applications in drug development . Additionally, more research could be done to understand their synthesis and chemical reactions .
Propriétés
IUPAC Name |
N-methyl-1-(1-methylpyrazol-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-7-3-6-4-8-9(2)5-6/h4-5,7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEHGOSZFUSOULZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CN(N=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00340534 | |
| Record name | N-methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00340534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine | |
CAS RN |
179873-43-9 | |
| Record name | N-methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00340534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-amine](/img/structure/B69135.png)
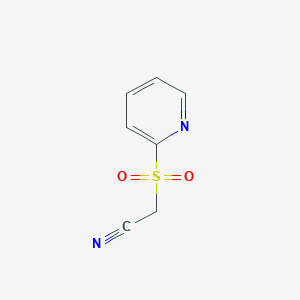
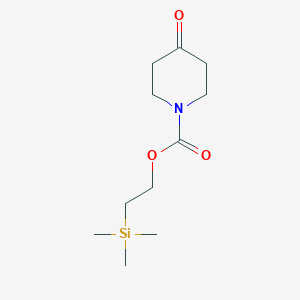
![9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione](/img/structure/B69140.png)
